molecular formula C11H20O2 B13168613 {7-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol

{7-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol

Cat. No.: B13168613
M. Wt: 184.27 g/mol
InChI Key: ZXFLJLNHGTTYKA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

{7-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methanol group can participate in substitution reactions to form ethers or esters.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acid or base catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

{7-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry and as a building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and testing.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {7-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing metabolic processes or signaling pathways .

Comparison with Similar Compounds

{7-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the methanol group, which may confer distinct chemical and biological properties .

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

(7-methyl-1-oxaspiro[4.5]decan-2-yl)methanol

InChI

InChI=1S/C11H20O2/c1-9-3-2-5-11(7-9)6-4-10(8-12)13-11/h9-10,12H,2-8H2,1H3

InChI Key

ZXFLJLNHGTTYKA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(C1)CCC(O2)CO

Origin of Product

United States

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